Potassium titanium oxide oxalate dihydrate
Overview
Description
Synthesis Analysis
The synthesis of related titanium(IV) oxalate compounds involves intricate chemical processes that yield polycrystalline forms. These compounds serve as precursors for the synthesis of advanced materials, including PZT type oxides. The synthesis technique involves solving the crystal structure ab initio from powder diffraction data, demonstrating the compound's complex formation and its structural integrity at various temperatures (Boudaren, T. Bataille, J. Auffredic, & D. Louër, 2003).
Molecular Structure Analysis
Potassium aquatrioxalatotitanate(III) tetrahydrate's structure, as a close relative, has been determined to exhibit an orthorhombic symmetry, demonstrating the intricate arrangement of titanium atoms surrounded by oxygen atoms in a distorted pentagonal-bipyramidal arrangement. This structural configuration is critical for understanding the electronic and geometric properties of potassium titanium oxide oxalate derivatives (Eve & Niven, 1990).
Chemical Reactions and Properties
The thermal dehydration of potassium titanium oxalate illustrates its thermal stability and reactivity. The compound undergoes dehydration in a single step, indicating a high degree of structural stability up to a certain temperature threshold. This property is essential for applications requiring thermal processing (Muraleedharan & Labeeb, 2012).
Physical Properties Analysis
The surface science of titanium dioxide, closely related to the titanium compounds in potassium titanium oxide oxalate dihydrate, provides insight into the material's surface properties and interactions. Understanding these properties is crucial for applications in catalysis and materials science (Diebold, 2003).
Chemical Properties Analysis
The chemical properties of titanium(IV) oxide derivatives prepared from potassium titanium oxalate highlight the material's photocatalytic performance and reactivity under various conditions. These characteristics make potassium titanium oxide oxalate derivatives promising for environmental and energy applications (Lei et al., 2019).
Scientific Research Applications
Detection of Hydrogen Peroxide Vapor : Kastvig et al. (2020) explored the use of Potassium titanium oxide oxalate (PTO) adsorbed into cellulose pellets for detecting hydrogen peroxide vapor in powders. The study highlighted PTO's ability to change color upon exposure to hydrogen peroxide vapor, making it suitable for this purpose under certain humidity conditions (Kastvig et al., 2020).
Thermal Dehydration Studies : The thermal dehydration reaction of Potassium titanium oxide oxalate was studied by Muraleedharan and Labeeb (2012) using thermogravimetry and other methods. They estimated activation energy values and explored the complexity of dehydration for this compound (Muraleedharan & Labeeb, 2012).
Supercapacitive Properties : Fugare and Lokhande (2016) investigated the use of Potassium titanium oxide oxalate for the deposition of titanium oxide (TiO2) thin films. They observed that TiO2 thin films from this compound showed good physical and electrochemical performance, including high specific capacitance (Fugare & Lokhande, 2016).
Functionalization of Surfaces : Ignjatović et al. (2021) used Potassium titanium oxide oxalate dihydrate in plasma electrolytic oxidation to functionalize the surface of AA2024 alloy. This resulted in a TiO2 surface layer on the aluminum alloy substrate, affecting properties like corrosion, wear, and photocatalytic activity (Ignjatović et al., 2021).
Photocatalysis : Liu et al. (1993) reported on the encapsulation of titanium(IV) oxide inside zeolites using Potassium titanium oxide oxalate. This encapsulation was significant for photocatalytic applications, such as photoreduction of methyl viologen (Liu, Iu, & Thomas, 1993).
Analytical Chemistry Applications : Arend and Novak (1963) utilized compounds like Potassium titanium oxide oxalate in analytical chemistry for the determination of potassium in barium titanate, illustrating its utility in analytical separations and measurements (Arend & Novak, 1963).
Safety And Hazards
properties
IUPAC Name |
dipotassium;2-hydroxy-2-oxoacetate;oxotitanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAHBGSBURBZIQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2O9Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021353 | |
Record name | Titanium oxalate, potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium titanium oxide oxalate dihydrate | |
CAS RN |
14481-26-6 | |
Record name | Titanium oxalate, potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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